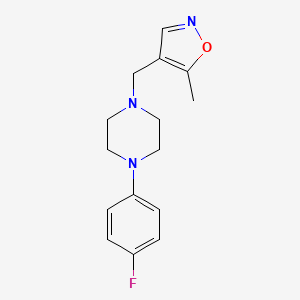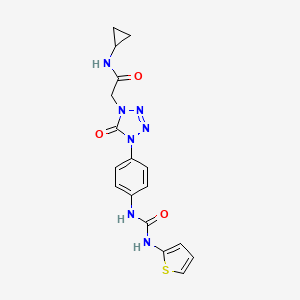![molecular formula C25H21ClN4O2S B2687212 7-Chloro-3-[3-(4-phenylpiperazine-1-carbonyl)phenyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one CAS No. 422530-16-3](/img/structure/B2687212.png)
7-Chloro-3-[3-(4-phenylpiperazine-1-carbonyl)phenyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “7-Chloro-3-[3-(4-phenylpiperazine-1-carbonyl)phenyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one” is a complex organic molecule. It contains a phenylpiperazine moiety, which is a chemical structure consisting of a phenyl group bound to a piperazine ring . Phenylpiperazines are often used in the development of pharmaceuticals .
Molecular Structure Analysis
The compound contains a phenylpiperazine moiety, which consists of a phenyl group (a ring of 6 carbon atoms, each bonded to a hydrogen atom) attached to a piperazine ring (a ring of 4 carbon atoms and 2 nitrogen atoms) . The rest of the molecule is more complex and would require more specific information for a detailed analysis.Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Study
Patel and Patel (2010) synthesized compounds related to 7-Chloro-3-[3-(4-phenylpiperazine-1-carbonyl)phenyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one, demonstrating their potential in antimicrobial activities. These compounds were evaluated for antifungal and antibacterial properties, highlighting their relevance in medicinal chemistry research for developing new therapeutic agents (Patel & Patel, 2010).
Design, Synthesis, and Antimicrobial Activity
Ammar et al. (2020) explored the design and synthesis of novel di-substituted sulfonylquinoxaline derivatives, showcasing their antimicrobial activity. This research highlights the compound's structural modifications and their effects on antimicrobial efficacy, contributing to the field of drug design and discovery against resistant microbial strains (Ammar et al., 2020).
Inhibitors of Human Heart Chymase
Fukami et al. (2000) investigated 3-phenylsulfonylquinazoline-2,4-dione derivatives, including structures similar to the compound , as novel nonpeptide inhibitors of human heart chymase. Their study provides insights into the structure-activity relationship, emphasizing the potential of such compounds in therapeutic applications related to heart diseases (Fukami et al., 2000).
Anticancer Activity
Noolvi and Patel (2013) synthesized and characterized derivatives of 7-Chloro-3-[3-(4-phenylpiperazine-1-carbonyl)phenyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one for their anticancer activity, particularly targeting EGFR-tyrosine kinase. Their findings suggest the utility of these compounds as frameworks for developing potent antitumor agents (Noolvi & Patel, 2013).
Organocatalytic Synthesis and Pharmacological Properties
Wilhelm et al. (2014) described the organocatalytic synthesis of 7-chloroquinoline-1,2,3-triazoyl carboxamides, examining their anticonvulsant, antinociceptive, and anti-inflammatory properties. This research demonstrates the versatility of such compounds in developing new treatments for neurological and inflammatory conditions (Wilhelm et al., 2014).
Wirkmechanismus
Eigenschaften
IUPAC Name |
7-chloro-3-[3-(4-phenylpiperazine-1-carbonyl)phenyl]-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27ClN4O2S/c26-18-9-10-21-22(16-18)27-25(33)30(24(21)32)20-8-4-5-17(15-20)23(31)29-13-11-28(12-14-29)19-6-2-1-3-7-19/h1-8,15,18,21-22H,9-14,16H2,(H,27,33) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKSDWBHXJHZFKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1Cl)NC(=S)N(C2=O)C3=CC=CC(=C3)C(=O)N4CCN(CC4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-3-[3-(4-phenylpiperazine-1-carbonyl)phenyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-hydroxy-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2687129.png)

![(Z)-8-(4-methoxyphenethyl)-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2687133.png)
![2-({1-[2-(2-Fluorophenoxy)acetyl]piperidin-4-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2687134.png)
![3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)propanamide](/img/structure/B2687137.png)

![1-((1R,5S)-8-(benzo[c][1,2,5]thiadiazole-5-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2687139.png)
![N-(4-bromophenyl)-5-[ethyl(phenyl)sulfamoyl]-2-fluorobenzamide](/img/structure/B2687142.png)
![4-(Phenylsulfonyl)-8-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2687143.png)
![N-((3-methoxytetrahydrothiophen-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2687144.png)

![N'-[2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)acetyl]-2-thiophenesulfonohydrazide](/img/structure/B2687146.png)

